molecular formula C17H17ClFNO2S B4601583 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-methoxybenzamide

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-methoxybenzamide

Cat. No.: B4601583
M. Wt: 353.8 g/mol
InChI Key: SAHAGUUSZKLWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-methoxybenzamide is a useful research compound. Its molecular formula is C17H17ClFNO2S and its molecular weight is 353.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.0652558 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molar Refraction and Polarizability

Research on antiemetic drug analogues, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, has focused on their physical properties, including molar refraction and polarizability, through density and refractive index measurements. These studies contribute to understanding the interaction of such compounds with light, which could be relevant for designing imaging agents or studying drug-receptor interactions (R. Sawale et al., 2016).

Behavioral Responses and Bioefficacy Against Aedes aegypti

Studies on substituted aromatic amides, including those with methoxy, chloro, and fluoro groups, have demonstrated potential as insect repellents. Their behavioral responses and repellent activity against Aedes aegypti mosquitoes have been explored, indicating potential applications in vector control and personal protection management (A. Garud et al., 2011).

Protective Groups in Nucleoside Chemistry

Research involving p-methoxybenzyl (PMB) as a protective group for nucleosides, such as in the synthesis of 5′-O-Acryloyl-5-fluorouridine, showcases the utility of PMB in selective protection and deprotection strategies. This is crucial for synthesizing complex organic molecules and can be relevant for designing prodrugs or drug modification to improve pharmacokinetic properties (T. Akiyama et al., 1990).

Radiolabeled Antagonists for Neurotransmitter Receptor Studies

The development of radiolabeled antagonists for studying neurotransmitter receptors with PET imaging, such as [18F]p-MPPF for 5-HT1A receptors, highlights the importance of chemical modifications in tracer development for neuroimaging. This research can inform the design and synthesis of novel compounds for imaging studies or therapeutic targeting of specific brain receptors (A. Plenevaux et al., 2000).

Properties

IUPAC Name

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO2S/c1-22-13-7-5-12(6-8-13)17(21)20-9-10-23-11-14-15(18)3-2-4-16(14)19/h2-8H,9-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHAGUUSZKLWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCSCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.